molecular formula C17H19NO4S3 B2782164 (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448046-61-4

(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Katalognummer B2782164
CAS-Nummer: 1448046-61-4
Molekulargewicht: 397.52
InChI-Schlüssel: DKIHERINWNCIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane acts as a competitive antagonist of the nicotinic acetylcholine receptor by binding to the receptor site and preventing the binding of acetylcholine. This results in the inhibition of dopamine release, which is responsible for the rewarding effects of addictive substances.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of dopamine release, which leads to a decrease in the rewarding effects of addictive substances. It has also been shown to have analgesic effects, making it a potential candidate for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane is its high selectivity for the nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in addiction and pain management. However, its high cost and limited availability may pose a limitation for lab experiments.

Zukünftige Richtungen

There are several future directions for the research of (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane. One direction is to investigate its potential therapeutic applications in pain management and addiction treatment. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, the development of more cost-effective synthesis methods and the optimization of its pharmacological properties may lead to its clinical use in the future.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its selective antagonism of the nicotinic acetylcholine receptor makes it a valuable tool for studying addiction and pain management. Further research is needed to fully understand its pharmacological properties and potential clinical use.

Synthesemethoden

The synthesis method of (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane involves the reaction of 3-phenylsulfonylpropylamine with thiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then subjected to a resolution process to obtain the desired enantiomer.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential therapeutic applications in various fields, including neuroscience, addiction, and pain management. It has been shown to act as a selective antagonist of the nicotinic acetylcholine receptor, which plays a crucial role in the reward pathway of the brain.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S3/c19-24(20,15-5-2-1-3-6-15)16-11-13-8-9-14(12-16)18(13)25(21,22)17-7-4-10-23-17/h1-7,10,13-14,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIHERINWNCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.